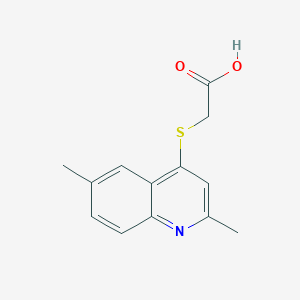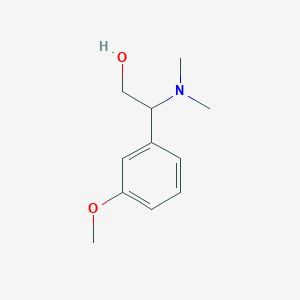![molecular formula C21H19N3O5S B12128225 5-(3-Ethoxy-phenyl)-3-hydroxy-4-(5-methyl-furan-2-carbonyl)-1-(5-methyl-[1,3,4]thiadiazol-2-yl)-1,5-dihydro-pyrrol-2-one](/img/structure/B12128225.png)
5-(3-Ethoxy-phenyl)-3-hydroxy-4-(5-methyl-furan-2-carbonyl)-1-(5-methyl-[1,3,4]thiadiazol-2-yl)-1,5-dihydro-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Ethoxy-phenyl)-3-hydroxy-4-(5-methyl-furan-2-carbonyl)-1-(5-methyl-[1,3,4]thiadiazol-2-yl)-1,5-dihydro-pyrrol-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, including a furan ring, a thiadiazole ring, and a pyrrolone core, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Ethoxy-phenyl)-3-hydroxy-4-(5-methyl-furan-2-carbonyl)-1-(5-methyl-[1,3,4]thiadiazol-2-yl)-1,5-dihydro-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Furan Ring: Starting with 5-methyl-2-furancarboxaldehyde, which can be synthesized from furfural through methylation and formylation reactions.
Synthesis of the Thiadiazole Ring: The thiadiazole ring can be synthesized from appropriate thiosemicarbazide derivatives through cyclization reactions.
Coupling Reactions: The furan and thiadiazole intermediates are then coupled with a 3-ethoxyphenyl derivative through a series of condensation and cyclization reactions to form the pyrrolone core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and furan moieties.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or aminated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its unique structure.
Biological Probes: Utilized in studying biological pathways and interactions.
Medicine
Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry
Material Science: Used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The compound exerts its effects through interactions with various molecular targets, including enzymes and receptors. The presence of multiple functional groups allows it to engage in hydrogen bonding, hydrophobic interactions, and covalent bonding with its targets. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological or chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Methyl-2-furancarboxaldehyde: Shares the furan ring structure but lacks the additional functional groups.
1,3,4-Thiadiazole Derivatives: Similar thiadiazole ring but different substituents.
Pyrrolone Derivatives: Compounds with a pyrrolone core but varying side chains.
Uniqueness
The uniqueness of 5-(3-Ethoxy-phenyl)-3-hydroxy-4-(5-methyl-furan-2-carbonyl)-1-(5-methyl-[1,3,4]thiadiazol-2-yl)-1,5-dihydro-pyrrol-2-one lies in its combination of multiple functional groups, which confer a wide range of chemical reactivity and potential applications. This makes it a versatile compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C21H19N3O5S |
|---|---|
Peso molecular |
425.5 g/mol |
Nombre IUPAC |
2-(3-ethoxyphenyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C21H19N3O5S/c1-4-28-14-7-5-6-13(10-14)17-16(18(25)15-9-8-11(2)29-15)19(26)20(27)24(17)21-23-22-12(3)30-21/h5-10,17,26H,4H2,1-3H3 |
Clave InChI |
YGAQKCHQQVDBPL-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC(=C1)C2C(=C(C(=O)N2C3=NN=C(S3)C)O)C(=O)C4=CC=C(O4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Propanol, 1-amino-3-[(2-furanylmethyl)thio]-](/img/structure/B12128146.png)
![6-(4-Chlorophenyl)-3-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12128152.png)


![4-(1-benzofuran-2-carbonyl)-3-hydroxy-5-(4-hydroxyphenyl)-1-[3-(1H-imidazol-1-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12128166.png)
![(5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12128168.png)
![(5Z)-5-(3-hydroxybenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B12128169.png)
![(2E,5Z)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-5-(2-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B12128180.png)


![N-[(2Z)-4-[4-(azepan-1-ylsulfonyl)phenyl]-3-cyclohexyl-1,3-thiazol-2(3H)-ylidene]-4-methylaniline](/img/structure/B12128202.png)

![2-amino-N-(3,4-dimethylphenyl)-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12128215.png)

